molecular formula C14H27NO5 B136434 n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol CAS No. 146432-41-9

n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol

Cat. No.: B136434
CAS No.: 146432-41-9
M. Wt: 289.37 g/mol
InChI Key: IUZTVXAUVUVCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl ester group, hydroxyethyl group, and a unique structure that allows it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield acetic acid derivatives, while reduction of the ester group can produce primary alcohols .

Scientific Research Applications

n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active compounds that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
  • Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
  • Tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

Uniqueness

n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

146432-41-9

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)9-15(7-8-16)10-12(18)20-14(4,5)6/h16H,7-10H2,1-6H3

InChI Key

IUZTVXAUVUVCLI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C

Synonyms

N,N-BIS(T-BUTYL-4-CARBOXYMETHYL)AMINOETHANOL

Origin of Product

United States

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